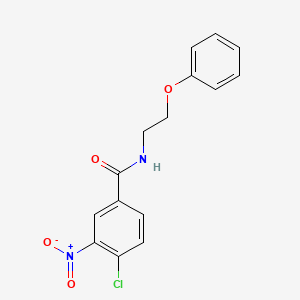

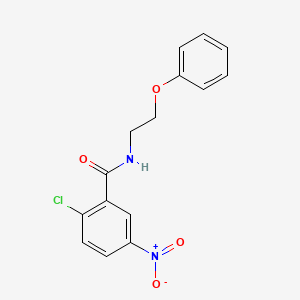

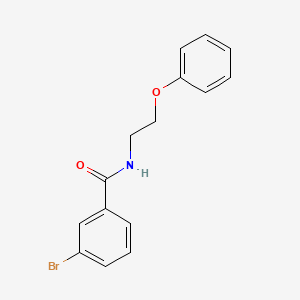

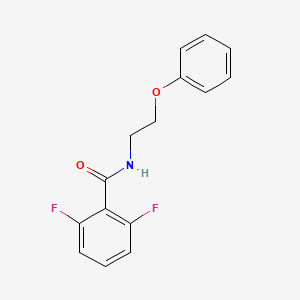

![molecular formula C17H14BrN3O3S B6548909 N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-94-3](/img/structure/B6548909.png)

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

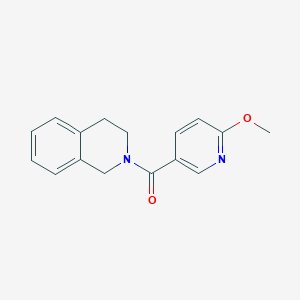

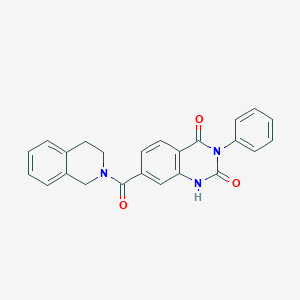

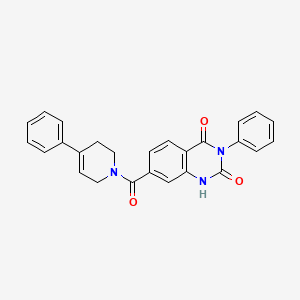

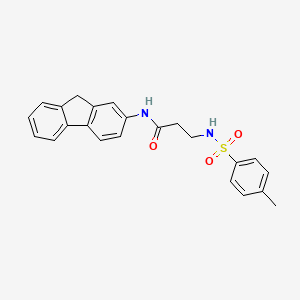

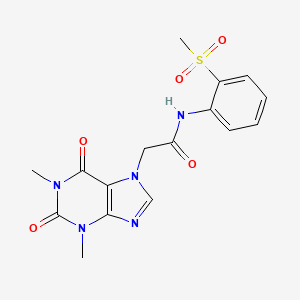

“N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a chemical compound with a molecular weight of 319.59 . It is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of this compound has been studied in the past . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroanalytical methods . The 1H-NMR, 13C-NMR, and IR spectra have been recorded . The mass spectrometry data shows a m/z value of 469 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.59 . The 1H-NMR, 13C-NMR, and IR spectra have been recorded . The mass spectrometry data shows a m/z value of 469 .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using palladium catalysts. The compound’s bromine substituent allows it to serve as an effective boron reagent in SM coupling reactions. These reactions are widely applied due to their mild conditions, functional group tolerance, and environmentally benign nature .

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral potential. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed promising activity against Coxsackie B4 virus .

Insecticides

Chlorantraniliprole, a super-efficient anthranilic diamide insecticide, contains a similar structural motif. The compound’s bromine substitution contributes to its insecticidal properties .

Biological Significance

Studies have explored the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds may combat antimicrobial and anticancer drug resistance .

Crystallography and Synthesis

Researchers have determined the crystal structures of related compounds, providing valuable insights into their molecular arrangements and properties .

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide are currently unknown. This compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups .

Mode of Action

Based on its structure, it can be inferred that it may interact with its targets through various types of chemical bonds, such as hydrogen bonds, ionic bonds, and van der waals interactions .

Biochemical Pathways

Given the presence of a bromine atom in its structure, it might be involved in halogenation reactions

Pharmacokinetics

Factors such as its molecular weight, solubility, and chemical stability could influence its bioavailability .

Result of Action

Based on its structure, it could potentially interact with various cellular components and affect cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the pH could affect the ionization state of the compound, thereby influencing its solubility and interaction with its targets .

properties

IUPAC Name |

N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S/c1-10-7-11(18)4-5-13(10)20-15(22)8-12-9-25-17(19-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLCRJTZCUMCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B6548830.png)

![N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548838.png)

![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)

![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)